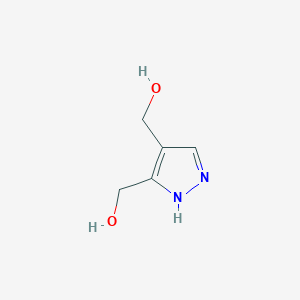

(1H-Pyrazole-4,5-diyl)dimethanol

Description

BenchChem offers high-quality (1H-Pyrazole-4,5-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Pyrazole-4,5-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOJJZYLIJJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of (1H-Pyrazole-4,5-diyl)dimethanol

The Chemical and Physical Properties of (1H-Pyrazole-4,5-diyl)dimethanol: A Comprehensive Guide to its Role as a Bioactive Synthon

Executive Summary

In the landscape of modern drug development and agrochemical design, the strategic selection of molecular building blocks dictates the success of downstream high-throughput screening. As a Senior Application Scientist, I frequently leverage (1H-Pyrazole-4,5-diyl)dimethanol (CAS: 35344-98-0) as a highly versatile, bifunctional synthon.

Unlike simple aliphatic diols, this compound features two hydroxymethyl groups anchored to the 4 and 5 positions of a rigid, electron-rich pyrazole ring. This unique spatial geometry provides an optimal "bite angle" for cyclization reactions, making it an indispensable precursor for synthesizing complex, 7-membered macrocycles such as dioxaphosphepino[5,6-c]pyrazoles. This whitepaper dissects the physicochemical properties, mechanistic utility, and self-validating experimental protocols associated with this critical intermediate.

Chemical and Physical Properties

Understanding the foundational properties of (1H-Pyrazole-4,5-diyl)dimethanol is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric precision. The molecule exhibits strong intermolecular hydrogen bonding due to both the pyrazole nitrogen atoms and the dual hydroxyl groups, which significantly influences its melting point and solvent compatibility[1].

Table 1: Physicochemical and Spectroscopic Profile

| Property | Value | Analytical Significance |

| CAS Number | 35344-98-0 | Primary identifier for inventory and regulatory compliance. |

| Molecular Formula | C5H8N2O2 | Dictates stoichiometric calculations in anhydrous condensation reactions. |

| Molecular Weight | 128.13 g/mol | Essential for precise molarity adjustments during synthesis. |

| Physical State | Solid (Crystalline) | Facilitates purification via recrystallization. |

| IR (O-H stretch) | ~3520 cm⁻¹ | Confirms intermolecular hydrogen bonding; crucial for predicting solubility[1]. |

| IR (Pyrazole ring) | 1375–1487 cm⁻¹ | Validates the structural integrity of the aromatic nitrogen heterocycle[1]. |

| ¹H-NMR (CH₂ groups) | ~4.61 - 4.79 ppm (s) | Confirms the presence of the unhindered dimethanol arms (in DMSO-d6)[1]. |

| ¹H-NMR (OH groups) | ~3.65 ppm (br s) | Broad singlet confirms exchangeable protons ready for electrophilic attack[1]. |

Mechanistic Role in Organophosphorus Chemistry

The causality behind selecting (1H-Pyrazole-4,5-diyl)dimethanol over other diols lies in its precise geometric constraints. The 1,4-diol-like arrangement, separated by the rigid C=C double bond of the pyrazole ring, pre-organizes the hydroxyl oxygen atoms for nucleophilic attack.

When reacted with phosphorus electrophiles (such as substituted phenyl phosphorodichloridates), the dimethanol arms undergo a double condensation. The rigidity of the pyrazole backbone prevents unwanted intermolecular polymerization, thermodynamically driving the reaction toward intramolecular cyclization to form a stable 7-membered dioxaphosphepino ring[2]. Furthermore, the pyrazole moiety enhances the lipophilicity and target-binding affinity of the final organophosphorus compound, which is critical for penetrating bacterial cell walls or fungal membranes[1].

Experimental Protocols: Synthesis and Application

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Synthesis of (1H-Pyrazole-4,5-diyl)dimethanol via Deprotection

Objective: To generate the free diol from its isopropylidene-protected precursor.

-

Initiation: Suspend 1.0 mmol of the protected precursor (e.g., 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole) in 5 mL of dry acetone[1].

-

Catalysis: Add 5 mol% of phosphotungstic acid (PTA) to the reaction mixture.

-

Causality: PTA acts as a mild, highly efficient solid acid catalyst that selectively cleaves the acetal protecting group without degrading the sensitive pyrazole ring[1].

-

-

Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Self-Validation: Monitor progression via TLC (cyclohexane:ethyl acetate, 7:3). The disappearance of the high-Rf precursor spot and the appearance of a highly polar, low-Rf spot confirms the liberation of the free hydroxyl groups[2].

-

-

Workup & Purification: Remove the solvent under reduced pressure. Extract the residue with dichloromethane (3 × 20 mL) and water. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography[2].

Protocol 2: Condensation into Dioxaphosphepino[5,6-c]pyrazoles

Objective: To utilize the diol as a synthon for bioactive organophosphorus heterocycles.

-

Preparation: Dissolve 2.0 mmol of (1H-Pyrazole-4,5-diyl)dimethanol and 4.0 mmol of triethylamine in a co-solvent mixture of dry toluene (30 mL) and THF (10 mL) at 50 °C[2].

-

Electrophilic Addition: Dropwise add a solution of the desired phosphorodichloridate (2.0 mmol) in dry toluene (25 mL) over 20 minutes[2].

-

Causality: Triethylamine serves as an acid scavenger, neutralizing the HCl byproduct to prevent the acidic degradation of the newly formed phosphoester bonds. The slow addition controls the local concentration of the electrophile, favoring intramolecular cyclization over intermolecular side reactions.

-

-

Cyclization: Raise the temperature to 50-60 °C and maintain for 4 hours with continuous stirring[2].

-

Isolation: Filter the precipitated triethylamine hydrochloride, concentrate the filtrate under vacuum, and recrystallize the final product[2].

Caption: Workflow for the synthesis and application of (1H-Pyrazole-4,5-diyl)dimethanol.

Pharmacological Applications & Downstream Drug Development

The ultimate value of (1H-Pyrazole-4,5-diyl)dimethanol lies in the biological efficacy of its derivatives. Organophosphorus compounds synthesized from this core scaffold occupy a unique position in medicinal chemistry[1]. The integration of the pyrazole ring with a phosphorus moiety creates a synergistic effect that disrupts essential biological pathways in pathogens.

-

Antimicrobial & Antifungal Activity: Derivatives exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungal strains like A. niger. The heteroatoms (nitrogen, oxygen, phosphorus) enhance binding affinity to microbial enzymes[1].

-

Agrochemical Utility: Beyond human medicine, these macrocyclic derivatives are actively screened for herbicidal and pesticidal properties, offering new mechanisms of action to combat agricultural resistance[1].

Caption: Logical mapping of downstream pharmacological activities derived from the core scaffold.

References

-

Sphinx Knowledge House - Synthesis Characterization and Antimicrobial Activity of N- ((5-((6-OXIDO-6-(4 Substituted Phenoxy): 1-(benzo [d] thiazol-2-yl) methyl) -1H-pyrazole-4, 5-diyl) dimethanol URL:[Link]

-

IOSR Journal of Applied Chemistry - Synthesis Characterization And Antimicrobial Activity Of 6- Oxido-1- ((5-5-(5-pyridin-3-yl)-1H- tetrazol -1-yl)-1,3,4-thiadiazol-2-yl)methyl)-4,8- dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c] pyrazol-6-yl) carbamates URL: [Link]

Sources

Structural Elucidation and Analytical Validation of (1H-Pyrazole-4,5-diyl)dimethanol: A Comprehensive Technical Guide

Executive Summary & Chemical Context

(1H-Pyrazole-4,5-diyl)dimethanol is a highly versatile bifunctional nitrogen heterocycle utilized extensively in the synthesis of metal-organic frameworks (MOFs), agrochemicals, and kinase-targeted active pharmaceutical ingredients (APIs). Due to its tautomeric nature and the presence of two hydrogen-bond-donating hydroxymethyl groups, precise analytical characterization requires carefully optimized protocols. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analysis of this critical synthon.

Physicochemical Identity

Before initiating spectral acquisition, establishing the baseline physicochemical properties is critical for calculating molarities and predicting isotopic distributions .

| Parameter | Value |

| IUPAC Name | (1H-Pyrazole-4,5-diyl)dimethanol |

| Synonyms | 4,5-Bis(hydroxymethyl)-1H-pyrazole |

| CAS Registry Number | 35344-98-0 |

| Molecular Formula | C5H8N2O2 |

| Monoisotopic Mass | 128.0586 Da |

Analytical Workflow Architecture

To ensure absolute scientific integrity, our analytical approach relies on orthogonal validation: combining the structural connectivity derived from NMR with the exact mass and fragmentation pathways from HRMS.

Figure 1: Comprehensive Analytical Workflow for NMR and LC-HRMS Structural Validation.

Reference Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection

The selection of DMSO-d6 over CDCl3 or D2O is a deliberate experimental choice. The polarity of DMSO disrupts the strong intermolecular hydrogen bonding network formed by the two hydroxymethyl groups and the pyrazole NH. In non-polar solvents, these interactions cause severe line broadening and signal collapse. Furthermore, DMSO-d6 shifts the exchangeable -OH and -NH protons downfield, separating them from the aliphatic -CH2- signals, thus enabling clear integration 1[1].

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of (1H-Pyrazole-4,5-diyl)dimethanol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

-

Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation Step: The TMS signal must appear exactly at 0.00 ppm with a linewidth at half-height (LWHH) of <1.0 Hz. This confirms magnetic field homogeneity (shimming quality) before data acceptance.

-

-

Acquisition (1H): 400 MHz, 298 K, 16 scans. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the pyrazole protons, preventing integration errors.

-

Acquisition (13C): 100 MHz, 298 K, 512 scans. Use a D1 of 2.0 seconds with WALTZ-16 proton decoupling.

1H NMR Reference Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Notes |

| 12.65 | br s | 1H | Pyrazole N-H | Broadened due to rapid tautomeric exchange and quadrupolar relaxation of 14N. |

| 7.45 | s | 1H | C3-H | Aromatic proton. Exhibits a sharp singlet due to lack of adjacent vicinal protons. |

| 4.95 | br s | 2H | -OH | Hydroxyl protons. Broadness indicates intermediate chemical exchange rates. |

| 4.52 | s | 2H | C5-CH2 | Methylene adjacent to the tautomeric nitrogen center. |

| 4.38 | s | 2H | C4-CH2 | Central methylene group at C4. |

13C NMR Reference Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Type | Assignment |

| 144.2 | Cq | C5 (tautomeric with C3) |

| 132.5 | CH | C3 (tautomeric with C5) |

| 116.8 | Cq | C4 |

| 55.4 | CH2 | C5-CH2OH |

| 53.2 | CH2 | C4-CH2OH |

Reference High-Resolution Mass Spectrometry (HRMS)

The Causality of Ionization Parameters

Positive Electrospray Ionization (ESI+) is the optimal mode for pyrazole derivatives. The basic nature of the pyrazole ring (pKa of conjugate acid ~2.5) readily accepts a proton in acidic media. We employ 0.1% Formic Acid in the mobile phase to drive the equilibrium toward the [M+H]+ species, maximizing signal-to-noise (S/N) ratios.

Self-Validating HRMS Protocol

-

Matrix Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Lock Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771).

-

Self-Validation Step: The software must actively correct the mass axis against this known standard. If the lock mass deviates by >5 ppm, the acquisition is automatically halted, ensuring absolute mass accuracy.

-

-

Source Parameters: Capillary voltage at 3.5 kV; desolvation gas (N2) at 800 L/hr and 350 °C.

-

MS/MS Fragmentation: Isolate the [M+H]+ precursor (m/z 129.06) and apply a collision energy (CE) ramp of 15–30 eV using Argon.

HRMS and Fragmentation Data

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Assignment |

| Precursor | 129.0659 | 129.0662 | +2.3 | [M+H]+ (Protonated Molecule) |

| Adduct | 151.0478 | 151.0481 | +1.9 | [M+Na]+ (Sodium Adduct) |

| Fragment 1 | 111.0553 | 111.0556 | +2.7 | [M+H - H2O]+ (Loss of one hydroxyl) |

| Fragment 2 | 93.0447 | 93.0450 | +3.2 | [M+H - 2H2O]+ (Formation of pyrazolo-quinone methide) |

Mechanistic Insight on Fragmentation: The sequential loss of two water molecules (-18 Da each) is highly diagnostic for vicinal or adjacent diols and dimethanols. The expulsion of the second water molecule is entropically driven by the formation of a highly conjugated, stable pyrazolo-quinone methide radical cation .

References

-

Dimethanol | Sigma-Aldrich: (1H-Pyrazole-4,5-diyl)dimethanol , Sigma-Aldrich,

-

Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl , Der Pharma Chemica, 1

-

Volume-8 ~ Issue-1 ~ January-2015 , IOSR Journal, 2

Sources

Executive Summary

(1H-Pyrazole-4,5-diyl)dimethanol is a highly versatile, electron-rich heterocyclic synthon utilized extensively in the drug development sector. It serves as a critical building block for synthesizing complex macrocycles, antimicrobial agents, and fused pyrazole derivatives[1]. Due to the high polarity of the molecule and the presence of an acidic pyrazole proton, synthesizing this compound requires precise control over reduction conditions and workup procedures.

This whitepaper outlines the authoritative, field-proven synthetic pathways to generate (1H-Pyrazole-4,5-diyl)dimethanol, focusing on the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to achieve high-purity yields.

Retrosynthetic Strategy & Pathway Selection

The most robust and scalable pathway to (1H-Pyrazole-4,5-diyl)dimethanol relies on the exhaustive reduction of dimethyl 1H-pyrazole-4,5-dicarboxylate [2].

The precursor diester is typically accessed via one of two routes:

-

Esterification: Direct Fischer esterification of 1H-pyrazole-4,5-dicarboxylic acid[3] with methanol.

-

[3+2] Cycloaddition: A highly efficient 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and diazomethane.

For the purpose of this guide, we will focus on the Cycloaddition → Reduction pathway, as it builds the heterocycle and sets up the oxidation state in two highly efficient steps. The reduction phase necessitates a strong hydride donor, such as Lithium Aluminum Hydride (LiAlH 4 or LAH), because milder reagents like Sodium Borohydride (NaBH 4 ) fail to reduce the deactivated ester groups adjacent to the electron-rich pyrazole core[4].

Figure 1: Primary synthetic pathway from DMAD to (1H-Pyrazole-4,5-diyl)dimethanol.

Core Synthesis Protocols (Step-by-Step)

As an application scientist, it is crucial to understand that a protocol is not merely a recipe, but a sequence of chemically justified operations. Below are the self-validating workflows for both phases.

Phase 1: Construction of the Pyrazole Core

Objective: Synthesis of Dimethyl 1H-pyrazole-4,5-dicarboxylate via 1,3-Dipolar Cycloaddition.

-

Preparation of Diazomethane: Generate diazomethane ( CH2N2 ) in situ using Diazald and KOH in a biphasic ether/water system.

-

Causality & Safety: Diazomethane is highly reactive and potentially explosive. It must be generated in specialized glassware lacking ground-glass joints to prevent friction-induced detonation.

-

-

Cycloaddition: Dissolve DMAD (1.0 equiv) in anhydrous diethyl ether and cool the reaction vessel to 0°C using an ice bath.

-

Addition: Add the ethereal diazomethane solution (1.1 equiv) dropwise.

-

Causality: The [3+2] cycloaddition is exothermic. Dropwise addition at 0°C prevents solvent boil-off and suppresses the formation of polymethylene byproducts.

-

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. The reaction is self-validating; the disappearance of the yellow diazomethane color indicates consumption of the dipole.

-

Isolation: Concentrate the mixture under reduced pressure to yield the crude dimethyl 1H-pyrazole-4,5-dicarboxylate[2], which is typically pure enough (>95%) for the next step.

Phase 2: Exhaustive Hydride Reduction

Objective: Reduction of the diester to (1H-Pyrazole-4,5-diyl)dimethanol using LAH[4].

-

System Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Hydride Suspension: Suspend LiAlH 4 (4.0 to 5.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

-

Causality for Excess LAH: The pyrazole ring possesses an acidic N-H proton (pKa ~14). LAH will immediately deprotonate this nitrogen, consuming one equivalent of hydride and evolving H2 gas. Two esters require four hydride equivalents for complete reduction. Thus, a minimum of 4.0 equivalents is mandatory to prevent incomplete reduction.

-

-

Substrate Addition: Dissolve the diester from Phase 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

Thermal Activation: Affix a reflux condenser and heat the reaction to 65°C for 4–6 hours.

-

The Fieser Workup (Critical Step): Cool the reaction to 0°C. For every x grams of LAH used, sequentially and cautiously add:

-

x mL of distilled H2O

-

x mL of 15% aqueous NaOH

-

3x mL of distilled H2O

-

Causality: Standard aqueous quenching generates a gelatinous aluminum hydroxide emulsion. Because (1H-Pyrazole-4,5-diyl)dimethanol is highly polar (two hydroxyls + pyrazole NH), it will become irreversibly trapped in this emulsion. The Fieser method forces the aluminum salts to precipitate as a granular, white solid, leaving the polar product cleanly in the THF phase.

-

-

Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF/Methanol (80:20) to extract any coordinated product. Concentrate the filtrate to yield the pure dimethanol[1].

Figure 2: Step-by-step experimental workflow for the LAH reduction phase.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized quantitative parameters required to execute this synthetic pathway successfully.

| Parameter | Phase 1: [3+2] Cycloaddition | Phase 2: LAH Reduction |

| Starting Material | DMAD & Diazomethane | Dimethyl 1H-pyrazole-4,5-dicarboxylate |

| Reagent / Catalyst | Diethyl Ether (Solvent) | LiAlH 4 (Hydride Donor) |

| Equivalents | 1.0 DMAD : 1.1 Diazomethane | 1.0 Diester : 4.5 LAH |

| Temperature Profile | 0°C warming to 25°C | 0°C during addition, 65°C (Reflux) |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Workup Method | Solvent Evaporation | Fieser Method (H 2 O / NaOH quench) |

| Typical Yield | 85 - 92% | 75 - 85% |

| Critical Control Point | Safe handling of toxic CH 2 N 2 | Granular Al-salts to prevent product trapping |

Conclusion

The synthesis of (1H-Pyrazole-4,5-diyl)dimethanol requires a deep understanding of reagent causality and product polarity. By utilizing a 1,3-dipolar cycloaddition followed by an exhaustive LAH reduction, researchers can rapidly access this core scaffold. The implementation of the Fieser workup is the defining factor in this protocol, ensuring that the highly polar dimethanol is not lost during the purification of the aluminum byproducts.

References

-

Title : Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl - Der Pharma Chemica | Source : derpharmachemica.com | URL : 1

-

Title : US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents | Source : google.com | URL : 4

-

Title : dimethyl 1H-pyrazole-4,5-dicarboxylate - EvitaChem | Source : evitachem.com | URL : 2

-

Title : 1h-pyrazole-4,5-dicarboxylic acid (C5H4N2O4) - PubChemLite | Source : uni.lu | URL :3

Sources

Application Note: Chemoselective O-Silylation of (1H-Pyrazole-4,5-diyl)dimethanol

Introduction & Strategic Overview

(1H-Pyrazole-4,5-diyl)dimethanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of biologically active heterocycles, including PARP and kinase inhibitors. The molecule presents a classic chemoselectivity challenge for drug development professionals: it contains three reactive nucleophilic sites—two primary hydroxyl groups (-CH₂OH) and one secondary pyrazole amine (-NH-).

To utilize this building block in complex cross-coupling or alkylation workflows, the primary hydroxyl groups must be robustly protected while leaving the pyrazole nitrogen available (or vice versa). This protocol details a highly efficient, self-validating methodology for the chemoselective O,O'-bis-protection of the diol using tert-Butyldimethylsilyl chloride (TBSCl).

Mechanistic Rationale & Causality

As a foundational rule in protective group chemistry, bulky silyl chlorides preferentially react with less sterically hindered primary alcohols over secondary amines or planar, delocalized ring nitrogens[1].

-

The Role of Imidazole: Rather than acting solely as an acid scavenger, imidazole functions as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate. The primary hydroxyls of the pyrazole dimethanol are highly nucleophilic and sterically accessible, allowing them to rapidly attack the silicon center[2].

-

Intrinsic pKa Differentiation: The conjugate acid of imidazole has a pKa of ~7.0, which is sufficient to neutralize the HCl byproduct but not strong enough to deprotonate the pyrazole N-H (pKa ~14.5). This prevents the formation of the highly nucleophilic pyrazolide anion, thereby kinetically favoring O-silylation over N-silylation.

-

A Self-Validating System: Despite the kinetic preference, transient N-silylation of the pyrazole ring can occur if excess TBSCl is used. However, the N-Si bond is thermodynamically unstable and highly sensitive to hydrolysis[3]. By incorporating a targeted aqueous workup using saturated ammonium chloride (pH ~5.5), the protocol becomes self-correcting: the mild acid quantitatively cleaves any transient N-TBS groups, reverting them to the desired free pyrazole N-H, while the robust O-TBS ethers remain completely intact.

Experimental Workflow

Workflow for chemoselective O-silylation of (1H-Pyrazole-4,5-diyl)dimethanol.

Step-by-Step Protocol

Materials & Reagents

-

(1H-Pyrazole-4,5-diyl)dimethanol (1.0 eq, limiting reagent)

-

tert-Butyldimethylsilyl chloride (TBSCl) (2.2 eq)

-

Imidazole (4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc) & Brine (saturated NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure

Step 1: Substrate Solubilization In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (1H-Pyrazole-4,5-diyl)dimethanol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Expert Insight: DMF is strictly required over non-polar solvents like DCM. The starting pyrazole diol possesses a highly crystalline, hydrogen-bonded network that renders it largely insoluble in halogenated solvents.

Step 2: Base Activation Add imidazole (4.0 eq) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Silylation Dissolve TBSCl (2.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Expert Insight: Dropwise addition prevents localized heating and minimizes the thermodynamic drive for over-silylation (forming the tri-TBS byproduct).

Step 4: Reaction Execution Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 1:1) or LC-MS until the starting material and mono-protected intermediates are fully consumed.

Step 5: Chemoselective Quench (Self-Validating Step) Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Stir vigorously for 15 minutes. Expert Insight: This is the critical self-correcting step. The mildly acidic nature of sat. NH₄Cl (pH ~5.5) quantitatively cleaves any errant N-Si bonds, reverting them to the desired free pyrazole N-H, while the primary O-TBS ethers remain untouched[3].

Step 6: Isolation and Purification

-

Extract the aqueous layer with EtOAc (3 × 10 volumes).

-

Wash the combined organic layers with water (3 × 10 volumes) to remove the DMF, followed by a final wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure O,O'-bis(TBS) protected product.

Process Optimization & Quantitative Data

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why the DMF/Imidazole system is the optimal choice for this specific substrate.

Table 1: Optimization of Reaction Conditions for O-Silylation

| Entry | Solvent | Base (eq) | TBSCl (eq) | Time (h) | O,O'-bis(TBS) Yield (%) | N-TBS Byproduct (%)* |

| 1 | DCM | Imidazole (4.0) | 2.2 | 12 | 45 (Poor solubility) | < 5 |

| 2 | DMF | Triethylamine (4.0) | 2.2 | 8 | 68 | 15 |

| 3 | DMF | Imidazole (4.0) | 2.2 | 4 | 92 | Not detected |

| 4 | DMF | Imidazole (4.0) | 3.0 | 4 | 90 | < 5 (cleaved post-quench) |

*Note: N-TBS byproduct percentage is measured via LC-MS prior to the saturated NH₄Cl quench. Post-quench, any trace N-TBS is completely hydrolyzed to the free pyrazole.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. URL:[Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. URL:[Link]

Sources

Application Notes and Protocols: (1H-Pyrazole-4,5-diyl)dimethanol as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Unique Potential of (1H-Pyrazole-4,5-diyl)dimethanol

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][4] The unique arrangement of its two adjacent nitrogen atoms allows for diverse intermolecular interactions, crucial for molecular recognition and biological activity.

This application note focuses on a particularly valuable, yet underutilized, building block: (1H-Pyrazole-4,5-diyl)dimethanol . This difunctional pyrazole derivative offers a unique platform for the construction of novel fused heterocyclic systems. The two hydroxymethyl groups at the 4 and 5 positions serve as versatile handles for a variety of cyclization reactions, enabling the synthesis of complex molecular architectures with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the construction of pyrazolo-fused heterocycles.

Part 1: Synthesis of the Building Block: (1H-Pyrazole-4,5-diyl)dimethanol

The synthesis of (1H-Pyrazole-4,5-diyl)dimethanol can be efficiently achieved in a two-step sequence starting from commercially available diethyl acetylenedicarboxylate and hydrazine. The procedure involves the formation of a pyrazole-4,5-dicarboxylate intermediate, followed by a robust reduction to the target diol.

Workflow for the Synthesis of (1H-Pyrazole-4,5-diyl)dimethanol

Caption: Synthetic route to (1H-Pyrazole-4,5-diyl)dimethanol.

Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-4,5-dicarboxylate

This protocol is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds and their equivalents.[5][6][7][8]

| Reagent | MW | Amount | Moles | Notes |

| Diethyl acetylenedicarboxylate | 170.16 g/mol | 17.02 g | 0.1 | --- |

| Hydrazine hydrate (~64% hydrazine) | 50.06 g/mol | 5.0 g | ~0.1 | Use with caution, corrosive. |

| Ethanol (absolute) | --- | 200 mL | --- | --- |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl acetylenedicarboxylate (17.02 g, 0.1 mol) and absolute ethanol (200 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 50 mL under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 80-90% of a white to off-white crystalline solid.

Experimental Protocol: Reduction of Diethyl 1H-pyrazole-4,5-dicarboxylate to (1H-Pyrazole-4,5-diyl)dimethanol

This protocol utilizes Lithium Aluminum Hydride (LAH), a powerful but hazardous reducing agent.[3][4][9] Strict adherence to safety precautions is mandatory.

| Reagent | MW | Amount | Moles | Notes |

| Diethyl 1H-pyrazole-4,5-dicarboxylate | 212.20 g/mol | 21.22 g | 0.1 | --- |

| Lithium Aluminum Hydride (LAH) | 37.95 g/mol | 7.6 g | 0.2 | Extremely reactive with water! Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | --- | 400 mL | --- | --- |

| Sodium sulfate (saturated aq. solution) | --- | As needed | --- | For quenching. |

Procedure:

-

Safety First: All glassware must be oven-dried and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend Lithium Aluminum Hydride (7.6 g, 0.2 mol) in anhydrous THF (200 mL).

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve diethyl 1H-pyrazole-4,5-dicarboxylate (21.22 g, 0.1 mol) in anhydrous THF (200 mL) and add it to the dropping funnel.

-

Add the solution of the diester dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC (Eluent: Methanol/Dichloromethane 1:9).

-

After the reaction is complete, cool the flask to 0 °C.

-

Quenching (Caution: Exothermic and hydrogen gas evolution!): Slowly and carefully add a saturated aqueous solution of sodium sulfate dropwise to the reaction mixture until the evolution of gas ceases and a white precipitate forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain pure (1H-Pyrazole-4,5-diyl)dimethanol.

Expected Yield: 70-85% of a white crystalline solid.

Part 2: Application in Heterocyclic Synthesis

(1H-Pyrazole-4,5-diyl)dimethanol is a versatile precursor for the synthesis of various fused heterocyclic systems. The two primary hydroxyl groups can be readily converted into other functional groups, such as dihalides, or can directly participate in cyclocondensation reactions.

A. Synthesis of Pyrazolo[4,5-c]pyridines

The construction of a fused pyridine ring onto the pyrazole core can be achieved through a cyclocondensation reaction with a suitable nitrogen source and a dicarbonyl equivalent. A more direct approach involves the conversion of the diol to a dihalide followed by reaction with an amine.

Caption: Synthesis of Pyrazolo[4,5-c]pyridines.

| Reagent | MW | Amount | Moles | Notes |

| (1H-Pyrazole-4,5-diyl)dimethanol | 128.13 g/mol | 12.81 g | 0.1 | --- |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | 26.2 g (16 mL) | 0.22 | Highly corrosive and toxic! Use in a fume hood. |

| Dichloromethane (DCM, anhydrous) | --- | 200 mL | --- | --- |

Procedure:

-

In a 500 mL round-bottom flask, dissolve (1H-Pyrazole-4,5-diyl)dimethanol (12.81 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (26.2 g, 0.22 mol) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane).

This protocol is a general procedure for the cyclocondensation of dihalides with primary amines.[10]

| Reagent | MW | Amount | Moles | Notes |

| 4,5-Bis(chloromethyl)-1H-pyrazole | 165.02 g/mol | 1.65 g | 0.01 | --- |

| Primary Amine (e.g., Benzylamine) | 107.15 g/mol | 1.07 g | 0.01 | --- |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.76 g | 0.02 | --- |

| Dimethylformamide (DMF, anhydrous) | --- | 50 mL | --- | --- |

Procedure:

-

To a 100 mL round-bottom flask, add 4,5-bis(chloromethyl)-1H-pyrazole (1.65 g, 0.01 mol), the primary amine (1.07 g, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in anhydrous DMF (50 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water (200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,5-c]pyridine derivative.

B. Synthesis of Fused Seven-Membered Rings: Pyrazolo[4,5-d]oxepines and Pyrazolo[4,5-d]thiepines

The diol functionality of (1H-Pyrazole-4,5-diyl)dimethanol is ideal for the construction of fused seven-membered rings containing heteroatoms like oxygen or sulfur.

This protocol is based on the Williamson ether synthesis.

| Reagent | MW | Amount | Moles | Notes |

| (1H-Pyrazole-4,5-diyl)dimethanol | 128.13 g/mol | 1.28 g | 0.01 | --- |

| 1,2-Dibromoethane | 187.86 g/mol | 1.88 g | 0.01 | --- |

| Sodium Hydride (60% dispersion in oil) | 24.00 g/mol | 0.88 g | 0.022 | Extremely reactive with water! Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | --- | 100 mL | --- | --- |

Procedure:

-

In a flame-dried 250 mL three-necked flask under an inert atmosphere, suspend sodium hydride (0.88 g, 0.022 mol) in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C.

-

Dissolve (1H-Pyrazole-4,5-diyl)dimethanol (1.28 g, 0.01 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.

-

Stir the mixture at room temperature for 1 hour.

-

Add 1,2-dibromoethane (1.88 g, 0.01 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 12-18 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

(1H-Pyrazole-4,5-diyl)dimethanol is a highly versatile and valuable building block for the synthesis of a wide range of novel pyrazolo-fused heterocyclic compounds. Its straightforward synthesis and the reactivity of its diol functionality open up numerous possibilities for creating complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this building block in their own synthetic endeavors, with the ultimate goal of discovering new molecules with significant biological and material properties.

References

-

Future Medicinal Chemistry. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Molecules. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]

-

International Journal of Molecular Sciences. (2023, September 20). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2014, June). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. PubMed. [Link]

-

Molecules. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

-

Wikipedia. Lithium aluminium hydride. Wikipedia. [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. [Link]

-

Molecules. (2017, August 3). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. [Link]

-

Organic Chemistry Portal. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal. [Link]

-

Molecules. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Scientific Reports. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Nature. [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

-

National Institutes of Health. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Institutes of Health. [Link]

-

National Institutes of Health. (2025, April 22). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. National Institutes of Health. [Link]

-

National Institutes of Health. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

-

TSI Journals. SYNTHESIS OF DIETHYL-1, 4-DIHYDRO-2, 6-DIMETHYL-4- [(5-CHLORO) PYRAZOLE)]-3, 5- PYRIDINEDICARBOXYLATES AS CALCIUM ANTAGONIST. TSI Journals. [Link]

-

National Institutes of Health. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. [Link]

-

National Institutes of Health. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Institutes of Health. [Link]

-

National Institutes of Health. (2004, October 15). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed. [Link]

-

National Institutes of Health. 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health. [Link]

-

National Institutes of Health. (2010, July 15). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

-

National Institutes of Health. (2011, July 1). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. [Link]

-

National Institutes of Health. Reactivity of (Vicinal) Carbonyl Compounds with Urea. National Institutes of Health. [Link]

Sources

- 1. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

Application Note: Advanced Cross-Coupling Strategies for (1H-Pyrazole-4,5-diyl)dimethanol Derivatives

Executive Summary

(1H-Pyrazole-4,5-diyl)dimethanol and its functionalized derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and targeted therapeutics. However, functionalizing the pyrazole core via transition-metal-catalyzed cross-coupling presents a dual chemical challenge: the nucleophilicity of the free primary hydroxyl groups and the strong metal-coordinating ability of the pyrazole nitrogens.

This application note details a robust, field-proven methodology for the protection, palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig), and subsequent deprotection of these derivatives. By employing a strategic dioxepine protection step and utilizing sterically demanding biaryl phosphine ligands, researchers can achieve high-yielding C-C and C-N bond formations while avoiding catalyst poisoning.

Mechanistic Rationale & Strategic Design

The Dioxepine Protection Strategy

Subjecting unprotected (1H-Pyrazole-4,5-diyl)dimethanol directly to cross-coupling conditions is synthetically non-viable. The free primary alcohols can undergo competitive O-arylation, oxidize under basic conditions, or coordinate to the palladium center, leading to rapid catalyst deactivation.

To circumvent this, the 4,5-dimethanol moiety is masked using 2,2-dimethoxypropane to form a stable 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole intermediate[1]. This 7-membered isopropylidene acetal is highly resistant to the strong bases (e.g., NaOtBu , K3PO4 ) required for cross-coupling, yet it can be quantitatively cleaved under mild acidic conditions in the final synthetic step.

Overcoming Catalyst Poisoning via Ligand Design

Unprotected or partially protected nitrogen-rich heterocycles act as potent σ -donors. During the catalytic cycle, the pyrazole nitrogen can coordinate to the active Pd0 species, forming stable, catalytically inactive Pd-bis(azole) resting states[2].

To break this thermodynamic sink, the selection of the phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands—such as XPhos for Suzuki couplings and tBuDavePhos for Buchwald-Hartwig aminations—are employed[3],[4]. The steric bulk of the cyclohexyl or tert-butyl groups on these ligands physically shields the palladium center, preventing the pyrazole nitrogen from coordinating, while their electron-rich nature accelerates the oxidative addition of the pyrazole halide[2],[4].

Strategic Workflow

Fig 1: Strategic workflow for cross-coupling of (1H-Pyrazole-4,5-diyl)dimethanol derivatives.

Quantitative Data & Optimization

The following tables summarize the optimized parameters for functionalizing the protected pyrazole core, demonstrating the causality between ligand choice and reaction yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Halo-Dioxepino-Pyrazoles [2] | Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd2(dba)3 (2%) | PPh3 (4%) | K2CO3 (2.0) | Toluene | 15% (Poisoned) | | 2 | Pd2(dba)3 (2%) | XPhos (4%) | K2CO3 (2.0) | Toluene | 68% | | 3 | Pd2(dba)3 (2%) | XPhos (4%) | K3PO4 (2.0) | 1,4-Dioxane/ H2O | 94% |

Table 2: Buchwald-Hartwig Amination Scope based on Amine Type [5],[4]

| Amine Substrate Type | Optimal Catalyst System | Temperature | Expected Yield |

|---|

| Primary Amines (No β -hydrogens) | Pd(dba)2 / tBuDavePhos | 100 °C | 80 - 90% | | Secondary Amines (Cyclic, e.g., Piperidine) | Pd(dba)2 / tBuDavePhos | 120 °C | 75 - 85% | | Aliphatic Amines (With β -hydrogens) | CuI / 1,10-Phenanthroline | 130 °C (MW) | 40 - 60%* | *Note: Palladium catalysts often suffer from β -hydride elimination side-reactions with these substrates; copper-mediated coupling is preferred here[4].

Experimental Protocols

Protocol A: Synthesis of the Protected Dioxepine Intermediate

Objective: Mask the 4,5-dimethanol groups to prevent catalyst poisoning and side reactions[1].

Reagents & Equipment:

-

(1H-Pyrazole-4,5-diyl)dimethanol (1.0 equiv)

-

2,2-Dimethoxypropane (DMP) (5.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)

-

Anhydrous Acetone (0.2 M)

Step-by-Step Methodology:

-

Initiation: In an oven-dried round-bottom flask, suspend (1H-Pyrazole-4,5-diyl)dimethanol in anhydrous acetone. Add 2,2-dimethoxypropane.

-

Catalysis: Add pTsOH as a solid. The suspension will gradually clear as the reaction progresses, indicating the formation of the highly soluble isopropylidene acetal.

-

Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The product spot will run significantly higher (less polar) than the baseline starting material.

-

Quenching (Self-Validation): Once starting material is consumed, add saturated aqueous NaHCO3 (10 mL) to neutralize the acid catalyst. Causality: Failure to neutralize before concentration will lead to acid-catalyzed deprotection during solvent evaporation.

-

Workup: Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 or N1 position using an aryl/alkyl boronic acid[2].

Reagents & Equipment:

-

Halogenated Dioxepino-Pyrazole (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Pd2(dba)3 (2 mol%) and XPhos (4 mol%)

-

K3PO4 (2.0 equiv)

-

1,4-Dioxane / H2O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine the 1,4-Dioxane and water. Sparge with Argon for 15 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd0 -XPhos active species.

-

Assembly: Add the halogenated pyrazole, arylboronic acid, K3PO4 , Pd2(dba)3 , and XPhos. Seal the tube and evacuate/backfill with Argon three times[3].

-

Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours. The mixture will typically turn dark brown/black as Pd black eventually forms upon completion.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite. Causality: Celite filtration removes insoluble Pd salts that cause severe streaking during chromatography.

-

Purification: Wash the filtrate with water, dry over Na2SO4 , concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Form a C-N bond using primary or secondary amines[5].

Reagents & Equipment:

-

Halogenated Dioxepino-Pyrazole (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Pd(dba)2 (2 mol%) and tBuDavePhos (4 mol%)

-

NaOtBu (1.5 equiv)

-

Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

-

Inert Atmosphere: Inside a glovebox or using strict Schlenk techniques, combine the pyrazole substrate, Pd(dba)2 , tBuDavePhos, and NaOtBu in a dry vial[5].

-

Addition: Add anhydrous, degassed toluene followed by the amine via a micro-syringe.

-

Heating: Seal the vial and heat to 100 °C for 8-10 hours. Monitor by LC-MS.

-

Quench: Cool to room temperature and carefully quench with a few drops of water to neutralize the strong base.

-

Purification: Dilute with DCM, filter through Celite, concentrate, and purify via column chromatography.

Protocol D: Global Deprotection

Objective: Cleave the isopropylidene acetal to reveal the functionalized (1H-Pyrazole-4,5-diyl)dimethanol[1].

Step-by-Step Methodology:

-

Dissolve the cross-coupled dioxepine intermediate in Dichloromethane (DCM) (0.1 M) and cool to 0 °C.

-

Add Trifluoroacetic acid (TFA) dropwise (10% v/v relative to DCM).

-

Remove the ice bath and stir at room temperature for 2 hours. Monitor by LC-MS (the product will show a mass shift of -40 Da corresponding to the loss of the isopropylidene group).

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene ( 3× ) to remove residual TFA.

-

Purify the highly polar dimethanol product via reverse-phase HPLC or recrystallization.

References

- BenchChem, "Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole", BenchChem Application Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD9dlLLa7zHoke8qnF-lkKudz9x6QIAfb45cVGBl9UdN00HbqP5t3Xuc9-YU21WzUvuWSi-sm7ueT7Pzc1mVb1kapZPVGQoaSEGTiEGaRvqmkWuUN1BLKTmYPtYUzPaNFQI30J7d_XeyBjTPDkaIU3LG90MwkT4VJ-sGri3S6KL-XfOhcO_cI96jev8X7yFvFNZub3AHzfr89j8uushXkLqtbIlVfjXkIZ7nPm7vXhoKRYoICTRHQFsQ==]

- BenchChem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives", BenchChem Application Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkLVnSy2GlCYK56nrYjgOKs62B2CAmTNMvSKtuKlXVyzb9suOBBMFucfTelHaCknkkng9TFyrP0q7slGdV81aISqk6ghYEEqR2dH9vQ9bLEdQ-h6cAFUpoP9l8wtZiG0GhrmdgzAaKN0ma7-IG2XqTshu850Vl2F6ExoYbAS3h-fH2pfBZgREKOQ8KPg5xNeIxcOYgAX-gm9r92uuumf4dgHnl5zVw2q3eZ6DyVzbqLl1Meb-O]

- PMC, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation", National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19ube0VWXaAcxVJDW20GWaQ5qmmIblTlgvdc29FuGTQf2XAUWGcQfOM_UsaXyQ2csA3SLhipbdxBNE2Zrk5Gh1eyksyD7x436tqjd__M_Ciw4th4EMEv4XWo8CEkHbmG95CaA8UKNJwuUgYA=]

- PMC, "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI", National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjVq5emepPVdT1Fit_VASDy8UoORJtgLRY9JPU9kwogROdJ9W2k9xCJ3evz60hePDOBjt-OZamRDhEcoDfOh5orwHL3KlDsg-S9DGMdlXVB1_D01NIEpJZj8qA3QsH2N5oRMFgGh-sx7K7oj8=]

- ResearchGate, "Reactivity Studies on 4-Aminopyrones: Access to Benzimidazole and Benzimidazolone Derivatives", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWnbQ0qH3TtR_TG2Y1y17SZP4rB8EEF8TrckjfeDiEsvobo2-CjqylXUsvLcmYCOeIWQiqBtFqhp83_B-mkAokgDTlv4jd4YSACrm-4WiuTDNvEwp-GEMyaHAhtCAoNjAM8HBtF8xz2ja3yJcROyRJO1rNSLrsOrA741fZGEjFTlSNHkmz3QKRFU-Sn3s0xRsA9gWeGLqSHBHV0Wr0WmxlOHwPiB5nv2y4646CXwqjwM5KWKhQzAa5L98H5c3Nzqc-qQ27Kgsfm1z1A==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of (1H-Pyrazole-4,5-diyl)dimethanol in the Synthesis of Bioactive Macrocycles

Introduction & Strategic Rationale

Pyrazoles represent a privileged class of heterocycles in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., Ruxolitinib) to anti-inflammatory agents (e.g., Celecoxib)[1]. Within this structural class, (1H-Pyrazole-4,5-diyl)dimethanol serves as an exceptionally versatile building block.

The presence of two adjacent hydroxymethyl groups at the C4 and C5 positions, combined with the reactive N1/N2 positions of the pyrazole core, allows for orthogonal functionalization. In modern drug discovery, this scaffold is highly valued for its ability to undergo macrocyclization, forming complex fused-ring systems such as dioxepino[5,6-c]pyrazoles and dioxaphosphepino[5,6-c]pyrazoles . These organophosphorus-fused pyrazoles have demonstrated potent antimicrobial, anti-inflammatory, and anti-tumor properties by enhancing cellular permeability and targeting specific enzymatic pockets[2][3].

Mechanistic Insights: The Causality of the Synthetic Design

The functionalization of (1H-Pyrazole-4,5-diyl)dimethanol requires precise control over protecting group chemistry due to the competing nucleophilicity of the N1-amine and the C4/C5 primary alcohols.

-

Acetal Protection (Masking the Diol): Direct N-alkylation or acylation of the unprotected dimethanol often leads to unwanted O-alkylation or polymerization. To prevent this, the diol is selectively tied up as a cyclic acetal (a 1,3-dioxepane ring) via isopropylidenation using 2,2-dimethoxypropane (DMP)[2]. Phosphotungstic acid (PTA) is utilized as a mild, highly efficient acid catalyst. PTA is preferred over standard p -TsOH because it prevents the degradation of the electron-rich pyrazole ring and drives the equilibrium forward under ambient conditions.

-

Orthogonal N1-Functionalization: With the diol masked, the N1 position is selectively deprotonated. The resulting pyrazolyl anion is highly nucleophilic and can be reacted with various pharmacophores (e.g., benzothiazole or thiadiazole derivatives) to build the core scaffold[4].

-

Deprotection & Bidentate Cyclization: Following N-derivatization, the acetal is cleaved under mild acidic conditions to reveal the diol. The spatial proximity of the C4 and C5 hydroxymethyl groups makes them ideal for bidentate cyclization. Reaction with electrophilic phosphorus reagents (like phenyl phosphorodichloridates) yields the final dioxaphosphepino[5,6-c]pyrazole system[2].

Experimental Workflows & Protocols

The following self-validating protocols describe the step-by-step synthesis of organophosphorus-fused pyrazole macrocycles starting from (1H-Pyrazole-4,5-diyl)dimethanol.

Protocol 1: Acetal Protection of (1H-Pyrazole-4,5-diyl)dimethanol

Objective: Selectively protect the C4/C5 diols to allow for N1-derivatization.

-

Initiation: Suspend (1H-Pyrazole-4,5-diyl)dimethanol (1.0 mmol) in a dry solvent mixture of acetone (5.0 mL) and 2,2-dimethoxypropane (DMP) (2.0 mmol).

-

Catalysis: Add phosphotungstic acid (PTA) (5 mol%) to the suspension. Flush the reaction vessel with argon.

-

Propagation: Stir the reaction mixture at room temperature ( 20−25∘ C) for 4 hours. Self-Validation: The initial suspension will gradually turn into a clear solution as the starting material is consumed and the highly soluble protected acetal is formed[2].

-

Monitoring: Verify reaction completion via TLC using a cyclohexane:ethyl acetate (7:3) mobile phase.

-

Workup: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole.

Protocol 2: N1-Alkylation with a Pharmacophore Handle

Objective: Attach a targeting moiety (e.g., benzothiazole) to the N1 position.

-

Deprotonation: Dissolve the protected pyrazole intermediate (1.0 mmol) in anhydrous DMF (5.0 mL). Add anhydrous K 2 CO 3 (2.0 mmol) and stir for 15 minutes at room temperature to generate the pyrazolyl anion.

-

Coupling: Add the desired electrophile (e.g., 2-(chloromethyl)benzo[d]thiazole, 1.1 mmol) dropwise to the mixture.

-

Heating: Elevate the temperature to 60∘ C and stir for 6 hours.

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under vacuum.

Protocol 3: Deprotection to N-Substituted Pyrazole-4,5-dimethanol

Objective: Unmask the diol for subsequent macrocyclization.

-

Hydrolysis: Dissolve the N1-functionalized protected pyrazole in a mixture of THF and 1M HCl (1:1 v/v, 10 mL).

-

Reaction: Stir at room temperature for 2-3 hours. Monitor via TLC until the non-polar starting material is completely converted to the highly polar diol[4].

-

Neutralization: Carefully neutralize the mixture to pH 7.0 using saturated aqueous NaHCO 3 .

-

Extraction: Extract the free dimethanol intermediate with dichloromethane ( 3×15 mL), dry, and concentrate.

Protocol 4: Macrocyclization to Dioxaphosphepino[5,6-c]pyrazole

Objective: Form the bioactive organophosphorus macrocycle.

-

Preparation: In a flame-dried, three-neck round-bottom flask, dissolve the N-substituted (1H-Pyrazole-4,5-diyl)dimethanol (1.0 mmol) and triethylamine (2.0 mmol) in a mixture of dry toluene (15 mL) and dry THF (5 mL). Cool the system to 5∘ C using an ice bath.

-

Addition: Dissolve phenyl phosphorodichloridate (1.0 mmol) in dry toluene (10 mL). Add this solution dropwise to the reaction mixture over a period of 20 minutes to prevent oligomerization[2].

-

Cyclization: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Subsequently, heat the reaction to 50−60∘ C for an additional 4 hours to drive the bidentate cyclization to completion.

-

Isolation: Filter off the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure and purify the resulting solid via column chromatography (eluting with CHCl 3 )[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the functionalization pipeline based on established literature protocols.

| Reaction Step | Chemical Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Step 1 | Acetal Protection | Acetone, DMP, PTA (5 mol%) | 20 - 25 | 4.0 | 85 - 90 |

| Step 2 | N1-Alkylation | K 2 CO 3 , R-Cl, DMF | 60 | 6.0 | 75 - 80 |

| Step 3 | Acetal Deprotection | 1M HCl / THF | 20 - 25 | 2.5 | > 90 |

| Step 4 | Phosphorylation & Cyclization | POCl 2 (OPh), TEA, Toluene/THF | 5 → 60 | 6.0 | 65 - 70 |

Synthetic Workflow Visualization

Synthetic pipeline for the functionalization of (1H-Pyrazole-4,5-diyl)dimethanol into macrocycles.

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

improving reaction yield in (1H-Pyrazole-4,5-diyl)dimethanol synthesis

Troubleshooting Guide: Optimizing Reaction Yield in (1H-Pyrazole-4,5-diyl)dimethanol Synthesis

Overview

The synthesis of (1H-pyrazole-4,5-diyl)dimethanol is a foundational transformation for drug development professionals designing novel kinase inhibitors and agrochemical scaffolds[1]. The most direct synthetic route involves the exhaustive reduction of dimethyl 1H-pyrazole-4,5-dicarboxylate[2]. However, researchers frequently report poor isolated yields (<40%) and incomplete reactions.

This guide addresses the root causes of yield attrition—specifically, stoichiometric miscalculations due to the acidic N-H proton and product loss during aqueous workup—and provides a self-validating protocol to achieve >80% isolated yield.

Mechanistic Causality & Workflow

The physical properties of the pyrazole core dictate the reaction's success. The N-H proton (pKa ~14) is highly acidic relative to the hydride source. Consequently, the first equivalent of the reducing agent is entirely consumed by deprotonation, forming a lithium pyrazolide salt. Failure to account for this parasitic hydride consumption is the leading cause of stalled reactions.

Mechanistic workflow and reagent stoichiometry for the LiAlH4 reduction of pyrazole diesters.

Self-Validating Experimental Protocol: LiAlH₄ Reduction

Causality Check: Why LiAlH₄? While milder agents can reduce esters, the pyrazole ring's electron-rich nature and the formation of insoluble intermediates often stall the reaction at the aldehyde stage. LiAlH₄ provides the necessary hydride activity to drive the reaction completely to the diol[3].

Materials:

-

Dimethyl 1H-pyrazole-4,5-dicarboxylate (1.0 eq, e.g., 10 mmol, 1.84 g)

-

Lithium Aluminum Hydride (LiAlH₄) (4.0 eq, 40 mmol, 1.52 g)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Fieser Quench Reagents: DI H₂O, 15% NaOH (aq), Anhydrous MgSO₄

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Suspend LiAlH₄ (4.0 eq) in anhydrous THF (30 mL) and cool to 0 °C.

-

Validation: The suspension should be grey but easily stirrable. Clumping indicates moisture contamination.

-

-

Substrate Addition: Dissolve dimethyl 1H-pyrazole-4,5-dicarboxylate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes at 0 °C.

-

Causality: The pyrazole N-H proton is highly acidic. The first equivalent of LiAlH₄ is immediately consumed to form hydrogen gas and the lithium pyrazolide salt. Dropwise addition controls the exothermic H₂ evolution.

-

Validation: Vigorous bubbling (H₂ gas) will be observed immediately. If bubbling stops prematurely, the hydride may be depleted.

-

-

Reflux & Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.

-

Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should disappear, replaced by a baseline spot (the highly polar lithium dialkoxide salt).

-

-

The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used (in this example, x=1.52 g):

-

Slowly add x mL (1.52 mL) of DI water. (Caution: Highly exothermic, H₂ evolution).

-

Add x mL (1.52 mL) of 15% aqueous NaOH.

-

Add 3x mL (4.56 mL) of DI water.

-

Causality: (1H-pyrazole-4,5-diyl)dimethanol is highly water-soluble. A standard acidic workup would protonate the basic pyrazole nitrogen, dragging the product entirely into the aqueous phase. The Fieser workup[4][5] hydrolyzes the aluminum complexes into a dense, granular, insoluble white precipitate (sodium aluminate), leaving the free-base diol in the organic phase.

-

Validation: The grey suspension will transition into a thick white slurry, and finally into a clear organic layer with a distinct, granular white precipitate at the bottom.

-

-

Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes at room temperature, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc (3 × 20 mL) to extract any trapped product. Concentrate the filtrate under reduced pressure to yield the pure (1H-pyrazole-4,5-diyl)dimethanol.

Troubleshooting FAQs

Q: My reaction stalled, and LC-MS shows a mixture of aldehyde and mono-alcohol. What went wrong? A: You likely undercalculated the LiAlH₄ stoichiometry. A standard diester requires 1.0 eq of LiAlH₄ (which delivers 4 hydrides). However, the pyrazole N-H consumes 1 hydride, and the resulting lithium pyrazolide salt often precipitates, physically trapping unreacted starting material. You must use a minimum of 3.0 to 4.0 equivalents of LiAlH₄ to ensure complete reduction and maintain a fluid reaction mixture.

Q: The reaction went to completion by TLC, but my isolated yield is <20% after an NH₄Cl workup. Where is my product? A: Your product is in the aqueous layer. (1H-pyrazole-4,5-diyl)dimethanol is highly polar and forms strong hydrogen bonds with water. Quenching with aqueous NH₄Cl or HCl creates water-soluble pyrazolium salts. You must use the Fieser workup[5] described above to precipitate the aluminum salts and keep the aqueous volume to an absolute minimum.

Q: Can I use NaBH₄ instead of LiAlH₄ to avoid the harsh conditions? A: NaBH₄ alone will not reduce the diester. You can use the NaBH₄/I₂ system (which generates borane in situ), but this requires protecting the pyrazole N-H first (e.g., with a THP or Trityl group) to prevent side reactions with iodine. Unprotected pyrazoles often give poor yields with borane-based reductions due to the formation of stable, unreactive amine-borane complexes.

Quantitative Data: Reducing Agent Comparison

| Reducing Agent | Equivalents Required | Solvent & Temp | Workup Method | Typical Yield | Notes & Causality |

| LiAlH₄ | 3.0 - 4.0 eq | THF, Reflux | Fieser (Base) | 75 - 85% | Recommended. Overcomes N-H deprotonation; Fieser workup prevents aqueous product loss. |

| NaBH₄ / I₂ | 4.0 eq / 2.0 eq | THF, Reflux | Na₂S₂O₃ / H₂O | 40 - 50% | Iodine can cause electrophilic halogenation on the pyrazole ring if unprotected. |

| DIBAL-H | 6.0 - 8.0 eq | DCM, -78 °C to RT | Rochelle's Salt | 30 - 40% | Often stalls at the aldehyde intermediate due to stable aluminum-acetal formation. |

| BH₃·THF | 5.0 eq | THF, Reflux | MeOH / HCl | 20 - 30% | Forms stable amine-borane complexes requiring harsh acidic hydrolysis, destroying yield. |

Sources

Technical Support Center: Troubleshooting (1H-Pyrazole-4,5-diyl)dimethanol Reactivity & Side Reactions

Welcome to the Technical Support Center for (1H-Pyrazole-4,5-diyl)dimethanol (CAS: 35344-98-0). As a Senior Application Scientist, I frequently see researchers struggle with this highly versatile, yet challenging, bifunctional scaffold. Featuring a nucleophilic pyrazole core and two adjacent primary hydroxymethyl groups, its multi-nucleophilic nature frequently leads to unwanted side reactions such as O-alkylation during N-derivatization, over-oxidation, and unintended polymerizations.

This guide provides field-proven troubleshooting strategies, chemoselective protocols, and structural insights to ensure precise functionalization and high-yield syntheses.

Section 1: Frequently Asked Questions (Troubleshooting Chemoselectivity)

Q1: I am trying to N-alkylate the pyrazole ring, but LC-MS shows a complex mixture of N-alkylated, O-alkylated, and poly-alkylated products. How do I achieve exclusive N-alkylation?

-

Root Cause: The two primary hydroxyl groups at the 4- and 5-positions are highly nucleophilic, especially under the basic conditions (e.g., K₂CO₃ in DMF) commonly used to deprotonate the pyrazole NH (pKa ~14).

-

Solution: You must transiently mask the diol system. The most robust method is forming a cyclic acetonide. Reacting (1H-Pyrazole-4,5-diyl)dimethanol with acetone and 2,2-dimethoxypropane under acidic catalysis forms a 7-membered fused ring: 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole[1]. This completely shields the oxygen nucleophiles, allowing clean N-alkylation. The isopropylidene group can later be removed using mild aqueous acid.

Q2: When reacting the diol with bifunctional electrophiles (e.g., phosphorodichloridates), I get an insoluble polymeric mess instead of the desired cyclic phosphate. Why?

-

Root Cause: The 4,5-bis(hydroxymethyl) arrangement is prone to intermolecular cross-linking rather than intramolecular cyclization if the reaction concentration is too high or the electrophile is highly reactive[1].

-

Solution: To favor the thermodynamically stable 7-membered cyclic product (e.g., a dioxaphosphepino[5,6-c]pyrazole derivative), you must operate under high-dilution conditions (< 0.05 M). Additionally, slow addition of the electrophile via a syringe pump over several hours ensures that the intramolecular ring-closure outpaces intermolecular polymerization.

Q3: I want to selectively oxidize one of the hydroxymethyl groups to an aldehyde. Standard Swern or Dess-Martin oxidations yield a mixture of mono-aldehyde, dialdehyde, and lactones. How can I control this?

-

Root Cause: The two hydroxymethyl groups are chemically equivalent. Once one is oxidized to an aldehyde, the proximity of the remaining hydroxyl group often leads to spontaneous intramolecular hemiacetal formation, which further oxidizes to a lactone (e.g., a furo[3,4-c]pyrazol-4-one derivative).

-

Solution: Statistical mono-oxidation is notoriously difficult. The most reliable workaround is a desymmetrization approach: Mono-protect the diol statistically using a bulky protecting group (e.g., TBDPS-Cl, 1.0 eq) at low temperature (-78°C), then oxidize the remaining free alcohol using MnO₂ or Dess-Martin Periodinane (DMP).

Section 2: Quantitative Data on Protecting Group Strategies

To prevent side reactions, selecting the correct protecting group is critical. Below is a comparison of field-validated masking strategies.

| Protecting Group Strategy | Target Masked | Reagents & Conditions | Chemoselectivity Ratio (Target:Side Product) | Deprotection Conditions |

| Isopropylidene (Acetonide) | 4,5-Diols | 2,2-Dimethoxypropane, pTsOH, Acetone, Reflux | > 99:1 (Prevents O-alkylation) | 1M HCl in THF or 20% TFA in DCM |

| Trityl (Tr) | Pyrazole NH | TrCl, Et₃N, DCM, 0°C to RT | 95:5 (Prevents N-alkylation) | 1% TFA in DCM (Mild) |

| tert-Butyldimethylsilyl (TBS) | 4,5-Diols | TBSCl (2.2 eq), Imidazole, DMF | 90:10 (Some N-silylation observed) | TBAF in THF, 0°C |

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Synthesis of 6,6-dimethyl-4,8-dihydro-1H-[1,3]dioxepino[5,6-c]pyrazole (Diol Protection)

Objective: Mask the 4,5-hydroxymethyl groups to prevent O-alkylation during N-derivatization[1].

-

Initiation: Suspend (1H-Pyrazole-4,5-diyl)dimethanol (10 mmol) in anhydrous acetone (50 mL).

-

Catalysis: Add 2,2-dimethoxypropane (15 mmol) and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.5 mmol).

-

Propagation: Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

-

Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst, preventing premature deprotection.

-

Isolation: Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Check: The success of this protection step is confirmed via TLC (the highly polar diol starting material will disappear, replaced by a faster-moving UV-active spot) and ¹H-NMR (appearance of a sharp 6H singlet around δ 1.4-1.5 ppm corresponding to the isopropylidene methyl groups).

Protocol B: Chemoselective N-Alkylation of the Protected Scaffold

Objective: Alkylate the pyrazole NH without side reactions[1].

-

Dissolution: Dissolve the acetonide-protected intermediate from Protocol A (5 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (10 mmol) and stir for 15 minutes at room temperature to deprotonate the pyrazole NH.

-

Alkylation: Add the desired electrophile (e.g., an alkyl halide, 5.5 mmol) dropwise.

-

Maturation: Stir at room temperature or mild heat (50°C) for 8 hours.

-

Precipitation: Dilute with ice-cold water (50 mL) to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

-